molecular formula C7H7IN2O2 B14863234 Methyl 5-amino-6-iodonicotinate

Methyl 5-amino-6-iodonicotinate

Cat. No.: B14863234
M. Wt: 278.05 g/mol
InChI Key: VZOPHGSXMRDLRG-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-iodonicotinate is an organic compound with the molecular formula C7H7IN2O2 It is a derivative of nicotinic acid, featuring an amino group at the 5-position and an iodine atom at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-6-iodonicotinate typically involves the iodination of methyl nicotinate followed by the introduction of an amino group. One common method includes the following steps:

    Iodination: Methyl nicotinate is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 6-position.

    Amination: The iodinated product is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-6-iodonicotinate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodine atom can be reduced to a hydrogen atom, yielding a deiodinated product.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like thiols, amines, or alkyl halides in the presence of a base or a catalyst.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Deiodinated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-6-iodonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-amino-6-iodonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 6-amino-5-iodonicotinate: A positional isomer with the amino and iodine groups swapped.

    Methyl 5-amino-2-iodonicotinate: Another isomer with the iodine atom at the 2-position.

    Methyl 5-amino-6-bromonicotinate: Similar structure but with a bromine atom instead of iodine.

Uniqueness: Methyl 5-amino-6-iodonicotinate is unique due to the specific positioning of the amino and iodine groups, which can influence its reactivity and interactions with other molecules. The presence of iodine can enhance its ability to participate in halogen bonding, making it distinct from its bromine or chlorine analogs.

Properties

Molecular Formula

C7H7IN2O2

Molecular Weight

278.05 g/mol

IUPAC Name

methyl 5-amino-6-iodopyridine-3-carboxylate

InChI

InChI=1S/C7H7IN2O2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,9H2,1H3

InChI Key

VZOPHGSXMRDLRG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)I)N

Origin of Product

United States

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